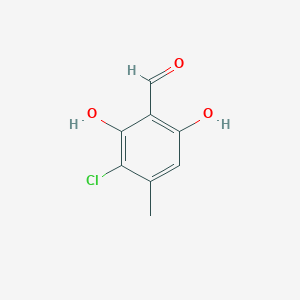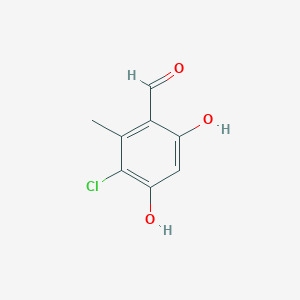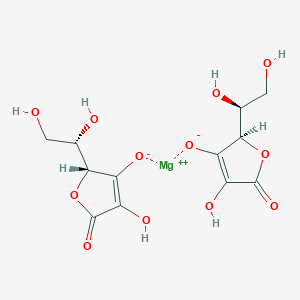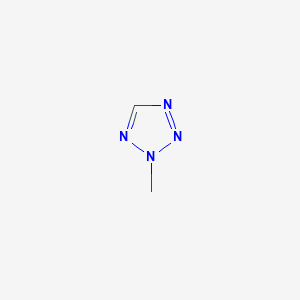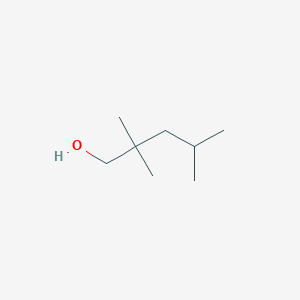![molecular formula C6H5N3 B106283 7H-Pyrrolo[2,3-c]pyridazine CAS No. 16767-40-1](/img/structure/B106283.png)
7H-Pyrrolo[2,3-c]pyridazine
Descripción general
Descripción
7H-Pyrrolo[2,3-c]pyridazine is a nitrogen-containing heterocyclic compound . It has a molecular weight of 119.13 and its IUPAC name is 7H-pyrrolo[2,3-c]pyridazine . It is stored in a dry environment at 2-8°C .
Synthesis Analysis
The synthesis of 7H-Pyrrolo[2,3-c]pyridazine derivatives has been achieved through various methods such as cyclization, ring annulation, cycloaddition, and direct C-H arylation . For instance, substituted Piperazin-1-yl-7H-pyrrolo[2,3-d]pyrimidines are synthesized via Buchwald Hartwig coupling reaction using Tetrakis (triphenylphosphine)palladium (0) as a catalyst and cesium carbonate as a base .
Molecular Structure Analysis
The pyridazine ring in 7H-Pyrrolo[2,3-c]pyridazine is characterized by weak basicity, a high dipole moment that subtends π-π stacking interactions, and robust, dual hydrogen-bonding capacity . These properties contribute to unique applications in molecular recognition .
Physical And Chemical Properties Analysis
Aplicaciones Científicas De Investigación
Medicinal Chemistry
7H-Pyrrolo[2,3-c]pyridazine has been found to be a biologically active scaffold that contains pyrrole and pyrazine rings . Compounds with this scaffold have exhibited various biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
Drug Discovery
The structure of 7H-Pyrrolo[2,3-c]pyridazine is an attractive scaffold for drug discovery research . It has been used in the design and synthesis of new leads to treat various diseases .
Bcl-xL Protein Inhibitors
7H-Pyrrolo[2,3-c]pyridazine derivatives have been disclosed as Bcl-xL protein inhibitors . These compounds can be used as pro-apoptotic agents for treating cancer, autoimmune diseases, or immune system diseases .
Optoelectronics
Pyridazine derivatives, including 7H-Pyrrolo[2,3-c]pyridazine, have potential applications in optoelectronics . They can be used as fluorescent materials and sensors .
Nitric Oxide Production Inhibitors
Some 7H-Pyrrolo[2,3-c]pyridazine derivatives have been developed as novel nitric oxide production inhibitors . These compounds did not affect cell proliferation, and their inhibition of NO production was not related to cell viability .
FAK Inhibitors
7H-Pyrrolo[2,3-d]pyridazine derivatives have been discovered as potent FAK inhibitors . FAK is an intracellular non-receptor tyrosine kinase responsible for the development of various types of tumors .
Mecanismo De Acción
Target of Action
7H-Pyrrolo[2,3-c]pyridazine is a nitrogen-containing heterocyclic compound that includes a pyrrole ring and a pyrazine ring . It has been found to target p21-Activated Kinase 4 (PAK4) , a serine/threonine protein kinase that plays a key role in various signaling pathways and is associated with a variety of cancers .
Mode of Action
The compound interacts with PAK4 at the molecular level, mainly through molecular dynamics simulations and binding free energy calculations . The inhibitors of PAK4, including 7H-Pyrrolo[2,3-c]pyridazine, have strong interactions with the hinge region, the β-sheets, and the residues with charged side chains around the 4-substituent .
Biochemical Pathways
The overexpression of PAK4 is associated with a variety of human cancers, such as breast, pancreatic, gallbladder, gastric, hepatocellular, and esophageal cancers . PAK4 is a key effector in a variety of signaling pathways, transmitting to downstream factors both inside and outside the cell and involved in processes such as cell growth, apoptosis prevention, cell proliferation, and senescence regulation .
Pharmacokinetics
It is known that the compound should be stored in a sealed, dry environment at 2-8°c for optimal stability .
Result of Action
It is known that the compound has a wide range of biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities .
Action Environment
It is known that the compound should be stored in a sealed, dry environment at 2-8°c for optimal stability
Safety and Hazards
Propiedades
IUPAC Name |
7H-pyrrolo[2,3-c]pyridazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3/c1-3-7-6-5(1)2-4-8-9-6/h1-4H,(H,7,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXOVRVJPVVRHKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C1C=CN=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30467809 | |
| Record name | 7H-Pyrrolo[2,3-c]pyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30467809 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
119.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7H-Pyrrolo[2,3-c]pyridazine | |
CAS RN |
16767-40-1 | |
| Record name | 7H-Pyrrolo[2,3-c]pyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30467809 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7H-pyrrolo[2,3-c]pyridazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the potential therapeutic applications of 7H-Pyrrolo[2,3-c]pyridazine derivatives?
A1: Research suggests that specific 7H-Pyrrolo[2,3-c]pyridazine derivatives show promise as inhibitors of Leucine-rich repeat kinase 2 (LRRK2) []. LRRK2 is implicated in various diseases, including neurodegenerative disorders like Parkinson's and Alzheimer's disease, cancer, Crohn's disease, and leprosy []. Therefore, these compounds hold potential for developing novel treatments for these conditions.
Q2: Can you describe a specific synthetic route for 7H-Pyrrolo[2,3-c]pyridazines and any interesting chemical transformations they undergo?
A2: One established method involves the thermolysis of (Z)-methyl 3-(6-azido-3-chloro-1-methyl-4-oxo-1,4-dihydropyridazin-5-yl)-2-methylacrylate, leading to the formation of methyl 3-chloro-1,6-dimethyl-4-oxo-1,4-dihydro-7H-pyrrolo[2,3-c]pyridazine-5-carboxylate in high yield []. Interestingly, this compound can be further transformed into the novel pyridazino[3,4-d][1,3]oxazine ring system through ozonolysis []. This highlights the versatility of 7H-Pyrrolo[2,3-c]pyridazines as building blocks for accessing diverse chemical scaffolds with potential biological relevance.
Q3: How does the structure of 7H-Pyrrolo[2,3-c]pyridazines lend itself to developing a diverse range of derivatives?
A3: The core structure of 7H-Pyrrolo[2,3-c]pyridazines offers multiple sites for introducing various substituents. For example, researchers have synthesized derivatives with diverse substituents at the 3,4-positions of the 1H-pyrrolo[2,3-b]pyridine scaffold and the 4,5-positions of the 7H-pyrrolo[2,3-c]pyridazine scaffold []. This structural flexibility allows for the exploration of structure-activity relationships and the fine-tuning of pharmacological properties.
Q4: Are there any other reported synthetic approaches to access 7H-Pyrrolo[2,3-c]pyridazines?
A4: Yes, researchers have also synthesized ethyl 5-amino-3,4-diphenyl-7H-pyrrolo[2,3-c]pyridazine-6-carboxylate starting from 4-cyano-5,6-diphenyl-3(2H)-pyridazinone []. This synthetic route allows for the preparation of derivatives with different functionalities at the 5-position, further expanding the structural diversity of this class of compounds.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

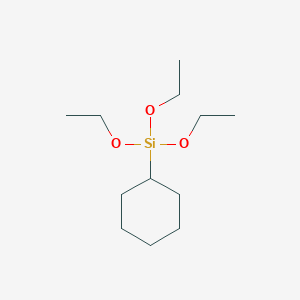

![4-[(Dimethylamino)methyl]-2,5-dimethylphenol](/img/structure/B106204.png)


![2-Chloro-4-(4-fluorophenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine](/img/structure/B106210.png)
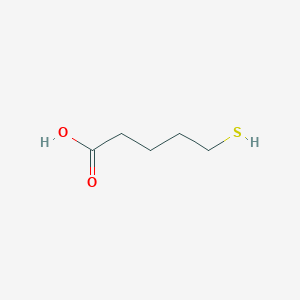

![5-Hydroxy-6-[(E)-3-hydroxy-3-methyl-1-butenyl]-2,8,8-trimethyl-4H,8H-benzo[1,2-b:3,4-b']dipyran-4-o](/img/structure/B106221.png)
